129112-17-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the registry number 129112-17-0 is known as EGFRvIII peptide. This peptide sequence is derived from the epidermal growth factor receptor variant III, which is a tumor-specific mutation widely expressed in glioblastoma multiforme and other neoplasms. The expression of this peptide enhances tumorigenicity, making it a significant target for antitumor immunotherapy .
Preparation Methods
The synthesis of EGFRvIII peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale solid-phase synthesis with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
EGFRvIII peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties or to introduce functional groups for further conjugation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. .
Scientific Research Applications
EGFRvIII peptide has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for studying the role of epidermal growth factor receptor variant III in tumorigenesis.
Medicine: Utilized in the development of targeted immunotherapies for glioblastoma multiforme and other cancers.
Industry: Employed in the production of diagnostic kits and research reagents for cancer research
Mechanism of Action
The mechanism of action of EGFRvIII peptide involves its interaction with the major histocompatibility complex class I and II molecules, presenting the peptide to T cells and eliciting an immune response. This immune response targets cells expressing the epidermal growth factor receptor variant III, leading to their destruction. The molecular targets involved include T cell receptors and the epidermal growth factor receptor variant III itself .
Comparison with Similar Compounds
EGFRvIII peptide is unique due to its tumor-specific mutation, which is not found in normal tissues. Similar compounds include other tumor-specific peptides derived from different mutations or cancer-associated antigens. These peptides share the common feature of being recognized by the immune system as targets for antitumor responses but differ in their specific sequences and the types of tumors they target .
Properties
CAS No. |
129112-17-0 |
---|---|
Molecular Formula |
C₇₀H₁₁₁N₁₉O₂₄S |
Molecular Weight |
1634.81 |
sequence |
One Letter Code: LEEKKGNYVVTDHC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.